2-Chloro-4,6-dimethoxybenzo[d]thiazole
Description
Structural Classification within Fused Heterocyclic Systems
The foundational structure of 2-Chloro-4,6-dimethoxybenzo[d]thiazole belongs to the benzothiazole (B30560) family, a prominent class of fused heterocyclic systems. mdpi.com This system consists of a five-membered thiazole (B1198619) ring fused to a benzene (B151609) ring. wikipedia.org The atoms of this bicyclic structure and its attached substituents are coplanar. wikipedia.org
The defining features of this compound are the specific functional groups attached to this core:
A Benzothiazole Core : A benzene ring fused to a 1,3-thiazole ring.
A Chloro Substituent : Located at the 2-position of the thiazole ring. The introduction of chlorine is a common strategy in medicinal chemistry. nih.gov
Two Methoxy (B1213986) Substituents : Located at the 4- and 6-positions of the benzene ring.
This specific arrangement of atoms and functional groups defines its chemical properties and potential interactions with biological systems.
Table 1: Core Compound Information
| Property | Value |
|---|---|
| Compound Name | Benzothiazole |
| Chemical Formula | C₇H₅NS |
| Structure | A benzene ring fused to a thiazole ring. mdpi.com |
| Nature | Aromatic heterocyclic compound. wikipedia.org |
| Basicity | Weak base. benthamscience.com |
Academic Significance and Research Trajectory of Benzothiazole Derivatives
The academic and industrial interest in the benzothiazole scaffold is vast, primarily driven by the diverse biological activities its derivatives exhibit. benthamscience.comresearchgate.net For decades, researchers have synthesized and tested countless variations of the benzothiazole core to explore their therapeutic potential. mdpi.comnih.gov This research has established benzothiazole as a "privileged scaffold" in medicinal chemistry.
The research trajectory shows that substitutions at various positions of the benzothiazole ring, particularly at the 2- and 6-positions, are crucial for determining the specific pharmacological activity. benthamscience.com The presence of halogen atoms, like chlorine, and electron-donating groups, like methoxy, are known to modulate the electronic properties and lipophilicity of the molecule, which can significantly influence its biological efficacy. nih.govresearchgate.net
Benzothiazole derivatives have been investigated for a wide array of pharmacological applications, as detailed in the table below.
Table 2: Investigated Biological Activities of Benzothiazole Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Derivatives have shown significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. mdpi.comnih.gov They can interact with various anti-tumor receptors, including receptor tyrosine kinases. nih.gov |
| Anti-inflammatory | Certain benzothiazoles exhibit anti-inflammatory properties, a field of significant interest due to the link between chronic inflammation and various diseases. mdpi.comnih.gov |
| Antimicrobial | The scaffold is a key component in compounds designed to combat bacterial and fungal infections. mdpi.commdpi.com |
| Antiviral | Research has explored the potential of benzothiazole derivatives as agents against various viruses. mdpi.commdpi.com |
| Antidiabetic | Some derivatives have been investigated for their potential in managing diabetes. mdpi.commdpi.com |
| Anticonvulsant | The central nervous system activity of these compounds has been explored, including their potential as anticonvulsants. mdpi.com |
| Antioxidant | Certain derivatives have been found to possess antioxidant properties. mdpi.com |
| Anthelmintic | The class includes compounds with activity against parasitic worms. mdpi.com |
This extensive body of research highlights the importance of the benzothiazole scaffold. While this compound itself is not widely documented, its structure is a logical combination of features—the benzothiazole core, a chloro group, and methoxy groups—that have been independently studied for their contributions to biological activity in other derivatives.
Properties
IUPAC Name |
2-chloro-4,6-dimethoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-12-5-3-6(13-2)8-7(4-5)14-9(10)11-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPKOCNNXGCCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC(=N2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro 4,6 Dimethoxybenzo D Thiazole
De Novo Synthesis Approaches to the Benzothiazole (B30560) Scaffold
The fundamental construction of the 4,6-dimethoxybenzothiazole core, a precursor to the target compound, can be achieved through several established synthetic routes. These methods typically involve the formation of the thiazole (B1198619) ring onto a pre-existing, appropriately substituted benzene (B151609) derivative.
Cyclocondensation Reactions for Benzothiazole Ring Formation
Cyclocondensation reactions are a cornerstone in the synthesis of benzothiazoles. beilstein-journals.org The most common approach involves the reaction of a 2-aminothiophenol (B119425) derivative with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or acyl chloride. nih.gov For the synthesis of the 4,6-dimethoxybenzothiazole scaffold, this would necessitate the use of 2-amino-3,5-dimethoxythiophenol as the key starting material. The reaction with a suitable carbonyl compound, followed by cyclization and dehydration, yields the benzothiazole ring. nih.gov For instance, condensation with aromatic aldehydes in the presence of an oxidizing agent or catalyst can afford 2-aryl-4,6-dimethoxybenzothiazoles. nih.govnih.gov
| Reactant A | Reactant B | Conditions | Product |
| 2-Amino-3,5-dimethoxythiophenol | Aromatic Aldehyde | Oxidizing agent (e.g., H2O2/HCl), EtOH, RT | 2-Aryl-4,6-dimethoxybenzothiazole |
| 2-Amino-3,5-dimethoxythiophenol | Carboxylic Acid | Polyphosphoric acid (PPA), heat | 2-Substituted-4,6-dimethoxybenzothiazole |
| 2-Amino-3,5-dimethoxythiophenol | Acyl Chloride | Base, inert solvent | 2-Substituted-4,6-dimethoxybenzothiazole |
This table outlines general cyclocondensation strategies applicable to the synthesis of the 4,6-dimethoxybenzothiazole scaffold.
Palladium-Catalyzed Cyclization Processes in Benzothiazole Synthesis
Modern synthetic organic chemistry frequently employs palladium-catalyzed reactions for the construction of heterocyclic systems due to their efficiency and functional group tolerance. rsc.org The synthesis of the benzothiazole scaffold can be achieved through palladium-catalyzed cascade reactions that form multiple bonds in a single operation. rsc.orgnih.gov A plausible strategy involves the intramolecular cyclization of a suitably functionalized precursor, such as an o-haloaniline derivative bearing a protected thiol or a thioamide group. While specific examples for the 4,6-dimethoxy variant are not prevalent, these general methods offer a powerful alternative to traditional condensation reactions. nih.gov
Oxidative Cyclization Methodologies for Benzothiazoles
Oxidative cyclization offers another robust pathway to the benzothiazole core. semanticscholar.org A prominent method involves the reaction of thioamides derived from anilines. For the target system, a thioamide prepared from 3,5-dimethoxyaniline (B133145) would undergo an intramolecular C-S bond formation under oxidative conditions to yield the corresponding 2-substituted-4,6-dimethoxybenzothiazole. semanticscholar.org This method is particularly useful for synthesizing a range of 2-substituted derivatives by varying the thioamide precursor. semanticscholar.orgnih.gov
Regioselective Functionalization and Derivatization Strategies
Once the 4,6-dimethoxybenzothiazole scaffold is assembled, further functionalization can be performed to introduce the desired substituents, including the critical 2-chloro group.
Introduction of Chloro and Methoxy (B1213986) Substituents to the Benzothiazole Ring
The methoxy groups at the 4- and 6-positions are typically incorporated from the start of the synthesis, using a precursor like 3,5-dimethoxyaniline. semanticscholar.org Direct methoxylation of the benzothiazole ring is generally not a preferred method due to potential regioselectivity issues.
The introduction of the chlorine atom at the 2-position is a key transformation. This is most commonly achieved by converting the corresponding 4,6-dimethoxybenzothiazol-2(3H)-one (the tautomer of 2-hydroxy-4,6-dimethoxybenzothiazole) into the 2-chloro derivative. Standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thyl chloride (SOCl₂) are effective for this purpose. researchgate.net The benzothiazol-2-one precursor can be synthesized, for example, from the reaction of 2-amino-3,5-dimethoxythiophenol with phosgene (B1210022) or a phosgene equivalent.
| Precursor | Reagent | Product |
| 4,6-Dimethoxybenzothiazol-2(3H)-one | POCl₃ or SOCl₂ | 2-Chloro-4,6-dimethoxybenzo[d]thiazole |
This table illustrates the key chlorination step in the synthesis of the title compound.
Nucleophilic Aromatic Substitution on Halogenated Benzothiazoles
The 2-chloro group on the benzothiazole ring is highly activated towards nucleophilic aromatic substitution (SNAr). cas.cnbyjus.com This reactivity is a cornerstone of the utility of this compound as a synthetic intermediate. masterorganicchemistry.comyoutube.com The electron-withdrawing nature of the thiazole ring nitrogen facilitates the attack of a wide variety of nucleophiles at the C-2 position, leading to the displacement of the chloride ion. cas.cn
This reaction allows for the facile introduction of diverse functionalities at the 2-position. mdpi.com Common nucleophiles include:
Amines (R-NH₂): to form 2-aminobenzothiazole (B30445) derivatives.
Alcohols/Phenols (R-OH): to form 2-alkoxy/aryloxybenzothiazole derivatives.
Thiols (R-SH): to form 2-thioetherbenzothiazole derivatives.
Carbon nucleophiles: to form C-C bonds at the 2-position.
The presence of the electron-donating methoxy groups on the benzene ring can slightly modulate the electrophilicity of the C-2 carbon, but the inherent reactivity of this position in 2-halobenzothiazoles generally ensures that substitution proceeds efficiently. cas.cn This high reactivity makes this compound a valuable building block for the synthesis of complex, biologically active molecules and functional materials. nih.gov
| Nucleophile | Product Class |
| Primary/Secondary Amines | 2-Amino-4,6-dimethoxybenzothiazoles |
| Alkoxides/Phenoxides | 2-Alkoxy/Aryloxy-4,6-dimethoxybenzothiazoles |
| Thiolates | 2-(Alkyl/Aryl)thio-4,6-dimethoxybenzothiazoles |
This table summarizes the types of compounds accessible via nucleophilic aromatic substitution on this compound.
Control of Regioselectivity in Substituent Placement
The precise placement of substituents on the benzothiazole core is a critical aspect of synthesizing analogues with desired chemical properties. Achieving regioselectivity, particularly for the 4,6-dimethoxy substitution pattern, is a key challenge in the synthesis of the parent this compound. While direct synthetic routes to this specific compound are not extensively documented in readily available literature, general principles of benzothiazole synthesis can provide insights into potential strategies for controlling regioselectivity.
One common approach to benzothiazole synthesis involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile. To achieve the desired 4,6-dimethoxy substitution, the synthesis would necessitate a 2-amino-3,5-dimethoxythiophenol precursor. The regiochemistry of the starting aniline (B41778) derivative is therefore paramount. The synthesis of such a precursor would likely involve multi-step aromatic chemistry, where the directing effects of the methoxy and amino/thiol groups are carefully manipulated to achieve the desired substitution pattern.
For instance, the synthesis could potentially start from a commercially available dimethoxyaniline. Subsequent functionalization to introduce the thiol group ortho to the amino group would be a critical step. The inherent directing effects of the methoxy groups (ortho, para-directing) would need to be considered in concert with the directing effect of the amino group to achieve the desired 3,5-dimethoxy-2-aminothiophenol intermediate.
Once the correctly substituted 2-aminothiophenol is obtained, the formation of the thiazole ring with a chloro-substituent at the 2-position can be envisioned through several methods. A common method for introducing the 2-chloro substituent is via a Sandmeyer-type reaction on a 2-aminobenzothiazole precursor. Therefore, the initial cyclization of 2-amino-3,5-dimethoxythiophenol would likely target the formation of 2-amino-4,6-dimethoxybenzo[d]thiazole. The conversion of the 2-amino group to a 2-chloro group can then be achieved using reagents such as sodium nitrite (B80452) in the presence of hydrochloric acid.
The following table outlines a hypothetical reaction scheme for the regioselective synthesis of the precursor 2-amino-4,6-dimethoxybenzo[d]thiazole, which is essential for obtaining the target 2-chloro derivative.
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | 3,5-Dimethoxyaniline | 1. Thiocyanation reagent (e.g., KSCN, Br₂) 2. Reducing agent | 2-Amino-3,5-dimethoxythiophenol | Introduction of the thiol group ortho to the amino group. |
| 2 | 2-Amino-3,5-dimethoxythiophenol | Cyanogen bromide (CNBr) or other cyclizing agents | 2-Amino-4,6-dimethoxybenzo[d]thiazole | Formation of the benzothiazole ring system. |
This table represents a conceptual pathway, and the specific reaction conditions would require experimental optimization to ensure the desired regioselectivity and yield.
Synthesis of Advanced Analogues Incorporating the 2-Chloro-4,6-dimethoxybenzothiazole Moiety
The 2-chloro substituent on the benzothiazole ring serves as a versatile handle for the synthesis of advanced analogues through nucleophilic aromatic substitution (SNA) reactions. The electron-withdrawing nature of the thiazole ring system activates the 2-position towards attack by various nucleophiles. This allows for the introduction of a wide range of functional groups, leading to the generation of diverse libraries of compounds.
The reactivity of the 2-chloro position allows for the facile introduction of nitrogen, oxygen, and sulfur-based nucleophiles. For example, reaction with primary or secondary amines would yield 2-aminobenzothiazole derivatives. Similarly, alkoxides or phenoxides would lead to the formation of 2-alkoxy or 2-aryloxybenzothiazoles, while thiols would produce 2-thioether derivatives.
The following table provides examples of potential advanced analogues that could be synthesized from this compound and the corresponding nucleophiles.
| Nucleophile | Product Class | Potential Application Area |
| Primary/Secondary Amines (e.g., morpholine, piperazine) | 2-Aminobenzothiazole derivatives | Medicinal chemistry, materials science |
| Alcohols/Phenols (e.g., ethanol, phenol) | 2-Alkoxy/Aryloxybenzothiazole derivatives | Agrochemicals, dye chemistry |
| Thiols (e.g., thiophenol, ethanethiol) | 2-Thioetherbenzothiazole derivatives | Polymer chemistry, organic electronics |
| Azides (e.g., sodium azide) | 2-Azidobenzothiazole derivatives | Precursors for triazole synthesis via click chemistry |
| Organometallic reagents (e.g., Grignard or organolithium reagents) | 2-Alkyl/Arylbenzothiazole derivatives | Synthesis of complex organic molecules |
The synthesis of these advanced analogues would typically involve reacting this compound with the desired nucleophile in a suitable solvent, often in the presence of a base to neutralize the liberated HCl. The specific reaction conditions, such as temperature and reaction time, would need to be optimized for each specific transformation to maximize the yield and purity of the resulting analogue. The 4,6-dimethoxy groups on the benzene ring may also influence the reactivity of the 2-chloro position through electronic effects, potentially requiring tailored reaction conditions compared to unsubstituted 2-chlorobenzothiazoles.
Spectroscopic and Structural Elucidation Studies of 2 Chloro 4,6 Dimethoxybenzo D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional techniques, the exact placement of atoms and their connectivity within the 2-Chloro-4,6-dimethoxybenzo[d]thiazole framework can be determined.
Application of Proton (¹H) and Carbon (¹³C) NMR for Resonances
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The aromatic protons on the benzothiazole (B30560) ring typically appear as distinct signals, with their chemical shifts influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing chloro and thiazole (B1198619) moieties. The methoxy groups themselves give rise to characteristic singlet peaks.
The ¹³C NMR spectrum complements the proton data by providing insights into the carbon skeleton. Each unique carbon atom in the molecule produces a separate signal, and the chemical shifts are indicative of their hybridization and bonding environment. For instance, the carbon atoms bonded to the electronegative chlorine, nitrogen, and oxygen atoms will resonate at different frequencies compared to the other aromatic carbons.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Benzothiazoles
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.9 - 8.3 | 108 - 140 |
| Methoxy (-OCH₃) | 3.8 - 3.9 | 55 - 56 |
| C-Cl | N/A | 145 - 160 |
| C=N | N/A | 158 - 170 |
Note: This table provides typical ranges for substituted benzothiazoles and may vary for the specific compound.
Utilization of Two-Dimensional (2D) NMR Techniques (HMBC, HMQC) for Long-Range Correlations in Fused-Ring Systems
Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC), are instrumental in establishing the connectivity within complex fused-ring systems like benzothiazoles. ustc.edu.cnlibretexts.orgcolumbia.edu
HMQC (or HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.orgcolumbia.edu This is crucial for definitively assigning which proton is bonded to which carbon in the molecule.
HMBC: This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). ustc.edu.cncolumbia.edu For this compound, HMBC would show correlations between the methoxy protons and the aromatic carbons they are attached to, as well as correlations between the aromatic protons and neighboring carbons, helping to piece together the entire molecular structure.
Methodologies for Resolving Contradictory NMR Data in Substituted Benzothiazoles
In some instances, initial one-dimensional NMR data for substituted benzothiazoles may be ambiguous or seemingly contradictory. This can arise from overlapping signals or complex coupling patterns. To resolve such discrepancies, a combination of advanced NMR techniques is employed. The integration of data from COSY (Correlation Spectroscopy), which shows proton-proton couplings, with HMQC and HMBC spectra provides a robust and unambiguous assignment of all proton and carbon signals. libretexts.org Computational methods, such as Density Functional Theory (DFT) calculations, can also be used to predict NMR chemical shifts, which can then be compared with experimental data to validate the structural assignment. mdpi.com
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netresearchgate.net The IR spectrum of this compound would exhibit several key absorption bands corresponding to the vibrations of its constituent bonds.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3000 - 3100 |
| C-H stretch (methoxy) | 2850 - 2960 |
| C=N stretch (thiazole) | 1580 - 1620 |
| Aromatic C=C stretch | 1400 - 1600 |
| C-O stretch (methoxy) | 1000 - 1300 |
| C-Cl stretch | 600 - 800 |
The presence of bands in these regions confirms the existence of the aromatic ring, the methoxy groups, the carbon-nitrogen double bond of the thiazole ring, and the carbon-chlorine bond.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule. japsonline.com By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision, the exact molecular formula can be unequivocally established. For this compound (C₉H₈ClNO₂S), HRMS would provide a measured mass that corresponds very closely to the calculated theoretical mass, thereby confirming its elemental composition and validating the proposed structure.
Table 3: HRMS Data for Molecular Formula Validation
| Molecular Formula | C₉H₈ClNO₂S |
| Calculated Mass | Value would be determined based on isotopic masses |
| Observed Mass [M+H]⁺ | Experimentally determined value |
Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions
Furthermore, X-ray diffraction analysis elucidates the nature of intermolecular interactions, such as C–H⋯π interactions, which govern how the molecules pack together in the crystal lattice. rsc.org These interactions can significantly influence the physical properties of the compound in its solid form. The analysis would provide key crystallographic data, including the unit cell parameters (a, b, c, α, β, γ), space group, and density.
Chromatographic Techniques for Purity Assessment and Characterization
Chromatographic techniques are indispensable in the synthesis and quality control of pharmaceutical compounds and fine chemicals, providing robust methods for separation, identification, and quantification. For a substituted benzothiazole such as this compound, techniques including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are critical for verifying its identity, assessing its purity, and characterizing any potential impurities. These methods offer high resolution and sensitivity, which are essential for ensuring the quality of the final compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of organic compounds. A reversed-phase HPLC method is typically employed for compounds like this compound due to its moderate polarity. In such a setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
A typical HPLC method for the analysis of this compound would involve a C18 column and a gradient elution system. The mobile phase could consist of a mixture of an aqueous component, such as water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, and an organic modifier like acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of the aqueous phase, gradually increasing the organic phase concentration to elute more hydrophobic compounds. Detection is commonly performed using a UV detector set at a wavelength where the benzothiazole core exhibits strong absorbance. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 2.5 | 0.15 | Impurity A |
| 2 | 4.8 | 99.75 | This compound |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the structural confirmation of the target compound and the identification of unknown impurities. Following separation by the LC system, the eluent is introduced into the mass spectrometer's ion source. For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) would be suitable, typically in the positive ion mode, to generate the protonated molecular ion [M+H]⁺.
The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the parent compound and its fragments. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for the molecular ion, providing further confidence in the identification.
Table 2: Predicted LC-MS Data for this compound
| Ion | Predicted m/z ([M+H]⁺) for C₉H₈³⁵ClN₂O₂S | Predicted m/z ([M+H]⁺) for C₉H₈³⁷ClN₂O₂S |
|---|
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional HPLC. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures.
For the analysis of this compound, a UPLC method would offer a more efficient purity assessment, allowing for the detection of even minor impurities that might co-elute with the main peak in an HPLC run. The faster analysis times also increase sample throughput, which is advantageous in a research and development or manufacturing environment. The conditions for a UPLC analysis would be similar to HPLC in terms of column chemistry and mobile phase composition, but with a much faster gradient and higher flow rate.
Table 3: Comparison of Typical HPLC and UPLC Method Parameters
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Run Time | 15 min | 3 min |
Chemical Reactivity and Reaction Mechanism Investigations of 2 Chloro 4,6 Dimethoxybenzo D Thiazole
Mechanistic Aspects of Nucleophilic Substitution at the 2-Position and Aromatic Ring
The primary site for nucleophilic attack on 2-Chloro-4,6-dimethoxybenzo[d]thiazole is the carbon atom at the 2-position of the thiazole (B1198619) ring. This is due to the significant electrophilicity of this carbon, which is bonded to both an electronegative nitrogen atom and a chlorine atom, a good leaving group. Nucleophilic substitution at this position is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. cas.cnwikipedia.orgbyjus.com
The SNAr mechanism is a two-step process. libretexts.org In the first step, the nucleophile attacks the electrophilic carbon at the 2-position, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This intermediate is negatively charged and resonance-stabilized. The stability of this complex is a crucial factor in determining the reaction rate. The electron-withdrawing nature of the thiazole ring, particularly the nitrogen atom, helps to delocalize the negative charge, thus stabilizing the Meisenheimer complex.
While the 2-position is the most probable site for nucleophilic attack, the possibility of nucleophilic substitution on the aromatic ring is generally low. The benzene (B151609) ring is electron-rich, and the presence of two electron-donating methoxy (B1213986) groups further increases its electron density, making it less susceptible to nucleophilic attack. Such reactions would require extremely strong nucleophiles and harsh reaction conditions.
Impact of Chloro and Methoxy Substituents on Electronic Properties and Reactivity
The chloro and methoxy substituents have profound and opposing effects on the electronic properties and reactivity of the this compound molecule.
The chloro group at the 2-position is an electron-withdrawing group due to its high electronegativity. This inductive effect significantly enhances the electrophilicity of the C-2 carbon, making it the primary target for nucleophiles. This activation is a key factor in the facility of SNAr reactions at this position.
The methoxy groups at the 4- and 6-positions are strong electron-donating groups. They exert a positive mesomeric effect (+M) by donating their lone pair of electrons to the benzene ring, thereby increasing the electron density of the aromatic system. This increased electron density has two major consequences:
It activates the benzene ring towards electrophilic aromatic substitution.
It influences the regioselectivity of such reactions.
Specifically, the 4,6-dimethoxy substitution pattern has been shown to activate the C-7 position of the benzothiazole (B30560) ring for electrophilic attack. scirp.org This is a result of the combined directing effects of the two methoxy groups, which preferentially increase the electron density at the ortho and para positions relative to themselves. The C-7 position is ortho to the methoxy group at the 6-position and para to the methoxy group at the 4-position (through the fused ring system), making it the most nucleophilic site on the benzene ring.
The interplay of these electronic effects is summarized in the following table:
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| Chloro | 2 | Electron-withdrawing (inductive) | Activates the C-2 position for nucleophilic attack |
| Methoxy | 4 | Electron-donating (mesomeric) | Activates the benzene ring for electrophilic attack |
| Methoxy | 6 | Electron-donating (mesomeric) | Activates the benzene ring for electrophilic attack |
Electrophilic Aromatic Substitution Potentials
As a consequence of the strong activating effect of the two methoxy groups, this compound is a promising candidate for electrophilic aromatic substitution (EAS) reactions on the benzene ring. Research on related 4,6-dimethoxybenzothiazoles has demonstrated that these compounds readily undergo various EAS reactions. scirp.org
The regioselectivity of these reactions is directed to the C-7 position, which is the most electron-rich carbon on the aromatic ring due to the combined influence of the two methoxy groups. scirp.org Examples of successful electrophilic aromatic substitution reactions on the 4,6-dimethoxybenzothiazole system include:
Formylation: Introduction of a formyl group (-CHO).
Acetylation: Introduction of an acetyl group (-COCH₃).
Nitration: Introduction of a nitro group (-NO₂).
These reactions typically proceed under mild conditions, highlighting the enhanced nucleophilicity of the C-7 position. The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity.
Computational Predictions of Reaction Pathways and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the reactivity and selectivity of organic molecules. scirp.orgmdpi.com While specific computational studies on this compound are not widely available, DFT calculations on related benzothiazole derivatives provide valuable insights into its likely chemical behavior.
Reactivity Indices: DFT calculations can be used to determine various reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). For this compound, the electron-donating methoxy groups are expected to raise the HOMO energy, increasing the nucleophilicity of the aromatic ring, particularly at the C-7 position. Conversely, the electron-withdrawing chloro group and the thiazole ring itself would lower the LUMO energy, indicating the electrophilicity of the C-2 position.
Molecular Electrostatic Potential (MEP) Maps: MEP maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. They provide a clear indication of the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would be expected to show a region of high negative potential (red/yellow) around the C-7 position of the benzene ring, confirming its susceptibility to electrophilic attack. Conversely, a region of high positive potential (blue) would be anticipated around the C-2 carbon, highlighting its electrophilic character and propensity for nucleophilic attack. scirp.org
Reaction Pathway Modeling: Computational methods can also be used to model the entire reaction pathway for both nucleophilic and electrophilic substitution reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies. This allows for the prediction of the most favorable reaction pathways and the regioselectivity of the reactions. For instance, a computational study could compare the activation barriers for nucleophilic attack at different positions on the molecule, confirming that the C-2 position is the most kinetically favored site. Similarly, the relative stabilities of the sigma complexes formed during electrophilic attack at different positions on the aromatic ring could be calculated to predict the observed C-7 selectivity. acs.org
The following table summarizes the expected computational predictions for the reactivity of this compound:
| Computational Method | Predicted Property | Expected Outcome for this compound |
| HOMO/LUMO Analysis | Nucleophilicity/Electrophilicity | High HOMO density at C-7; Low LUMO energy localized at C-2 |
| MEP Mapping | Reactive Sites | Negative potential at C-7; Positive potential at C-2 |
| Reaction Pathway Modeling | Reaction Feasibility and Selectivity | Low activation barrier for SNAr at C-2; Lowest energy sigma complex for EAS at C-7 |
Applications in Advanced Organic Synthesis and Materials Science Research
Role as Versatile Building Blocks in Complex Molecule Synthesis
The primary role of 2-chlorobenzothiazole (B146242) derivatives in organic synthesis is that of a versatile building block. The chlorine atom at the 2-position of the benzothiazole (B30560) ring is a competent leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. chemimpex.comsigmaaldrich.com
The general reactivity of the 2-chlorobenzothiazole core allows it to serve as a precursor for various 2-substituted benzothiazoles, which are significant in medicinal chemistry for their pharmacological properties. nih.govresearchgate.netijsrst.com The presence of the 4,6-dimethoxy groups on the benzene (B151609) ring influences the electronic properties of the heterocyclic system, which can modulate the reactivity of the C-Cl bond and the properties of the final synthesized molecules. While specific reaction data for 2-Chloro-4,6-dimethoxybenzo[d]thiazole is not extensively documented, the reactivity can be inferred from its parent compound, 2-chlorobenzothiazole. chemimpex.comsigmaaldrich.com For instance, it was utilized in the synthesis of (RS)- and (S)-lubeluzole and various (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives. sigmaaldrich.comsigmaaldrich.com
| Reactant | Nucleophile/Conditions | Product Type | Significance | Reference |
|---|---|---|---|---|
| 2-Chlorobenzothiazole | Primary Amines (Solvent-free) | 2-Aminobenzothiazoles | Forms a key scaffold with diverse biological activities. | organic-chemistry.org |
| 2-Chlorobenzothiazole | Thiophenols | 2-(Arylthio)benzothiazoles | Creates C-S bonds for novel sulfur-containing compounds. | nih.gov |
| 2-Chlorobenzothiazole | Various Nucleophiles | (RS)- and (S)-lubeluzole | Demonstrates application in the synthesis of specific neuroprotective agents. | sigmaaldrich.comsigmaaldrich.com |
| 2-Chlorobenzothiazole | Amines/Acridinones | (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives | Used to create complex heterocyclic systems for potential therapeutic use. | sigmaaldrich.comsigmaaldrich.com |
Intermediates for Synthesizing Other Heterocyclic Systems
Building upon its role as a versatile synthetic unit, this compound can serve as a key intermediate for the synthesis of other, often more complex, heterocyclic systems. The substitution of the 2-chloro group can be the initial step in a reaction sequence that leads to the formation of fused or linked heterocyclic structures. uobaghdad.edu.iq
For example, a 2-aminobenzothiazole (B30445), formed by reacting a 2-chlorobenzothiazole with an amine, can be further functionalized. The amino group can participate in cyclization reactions to form fused systems, such as pyrimido[2,1-b]benzothiazoles. uobaghdad.edu.iqresearchgate.net Research has demonstrated the synthesis of 4H-thieno[2′,3′:4,5]pyrimido[2,1-b]benzothiazole derivatives starting from 2-chlorobenzothiazole. sigmaaldrich.comsigmaaldrich.com Similarly, reactions with bifunctional nucleophiles can lead to the creation of novel ring systems. For instance, reacting 2-amino-5-chlorobenzothiazole (B1265905) derivatives with reagents like chloroacetic acid and subsequently with ortho-amino aniline (B41778) can yield benzimidazole (B57391) derivatives linked to the benzothiazole core. uobaghdad.edu.iqresearchgate.net These synthetic pathways are crucial for generating libraries of complex molecules for drug discovery and other applications. nih.gov
Development of Specialty Materials and Coatings (Academic Context)
In the academic context, benzothiazole derivatives are explored for their potential in specialty materials and coatings due to their rigid, planar aromatic structure and unique electronic and optical properties. ekb.eg These properties make them attractive candidates for components in organic dyes, fluorescent sensors, and organic light-emitting diodes (OLEDs). mdpi.com
The extended π-conjugated system of the benzothiazole core can give rise to fluorescence, and modifications to the substitution pattern can tune the emission wavelength. The electron-donating dimethoxy groups in this compound would be expected to influence its photophysical properties. While specific applications of this exact compound in materials are not widely reported, related structures like thiazolo[5,4-d]thiazoles are investigated as small organic molecular dyes for optoelectronic devices. mdpi.com The benzothiazole scaffold is a core component in many compounds studied for their potential as imaging agents and functional materials. ekb.egijper.org
Utilization in Peptide Bond Formation and Activation Chemistry (e.g., via triazine activation)
The formation of a peptide (amide) bond between two amino acids is a condensation reaction that requires the activation of the carboxylic acid group. bachem.comnih.gov While the outline mentions this application, it is important to clarify that benzothiazole derivatives are not typically used as activating agents in peptide synthesis. This role is commonly filled by other classes of compounds, notably carbodiimides and triazine-based reagents. bachem.comacs.org
A prominent example of a triazine-based coupling reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and related compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). acs.orgresearchgate.net These reagents react with a carboxylic acid to form a highly reactive "superactive ester" (a triazinyl ester). acs.org This intermediate is then readily attacked by the amino group of another amino acid to form the peptide bond with high efficiency and low rates of racemization. bachem.comresearchgate.net The similarity in the name "2-chloro-4,6-dimethoxy..." can lead to confusion, but the application in peptide activation via this mechanism is characteristic of the 1,3,5-triazine (B166579) core, not the benzo[d]thiazole system.
Contributions to Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. In crystal engineering, these principles are used to design and control the formation of solid-state structures with desired properties. researchgate.net Aromatic heterocycles like this compound are valuable components in this field.
The planar, aromatic benzothiazole core is capable of engaging in π-π stacking interactions, which are a key driving force in the assembly of many organic crystals. researchgate.net Furthermore, the molecule possesses several potential sites for other non-covalent interactions:
Nitrogen and Oxygen Atoms: The nitrogen atom of the thiazole (B1198619) ring and the oxygen atoms of the methoxy (B1213986) groups can act as hydrogen bond acceptors.
Aromatic C-H Bonds: These can act as weak hydrogen bond donors.
Chlorine Atom: The chlorine substituent can participate in halogen bonding, another important directional interaction in crystal engineering.
These varied interactions allow for the formation of complex and predictable supramolecular architectures, such as sheets or stacks. researchgate.net While the specific crystal structure of this compound is not detailed in the available literature, studies on related benzothiadiazole derivatives demonstrate how intermolecular interactions dictate the packing motifs in the solid state. researchgate.net The interplay of these weak forces is fundamental to designing molecular crystals for applications in materials science.
Q & A
Q. What are efficient synthetic routes for 2-Chloro-4,6-dimethoxybenzo[d]thiazole?
Q. How can the structure of this compound derivatives be characterized?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- Spectroscopy : IR for functional groups (e.g., C-Cl stretch at ~750 cm⁻¹), ¹H/¹³C-NMR for substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- X-ray crystallography : Analyze dihedral angles (e.g., 5.59° between thiazole and benzene rings) and intermolecular interactions (C–H···N hydrogen bonds, π-π stacking with distances of 3.56–3.75 Å) .
- Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., <0.3% deviation) .
Advanced Research Questions
Q. How do substituents on the benzothiazole core influence reactivity and bioactivity?
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
Methodological Answer: Compare experimental X-ray data with computational models:
- Dihedral angles : Measure deviations (e.g., 64.11° between benzene rings in the title compound vs. 70° in DFT-optimized structures) to identify steric strain .
- Intermolecular interactions : Use Hirshfeld surface analysis to quantify hydrogen bonding (e.g., C–H···N: 3.58 Å) and π-π contributions (e.g., 3.56 Å for triazole-benzene stacking) .
- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for analogous benzothiazoles .
Q. What computational methods are suitable for predicting biological interactions of benzothiazole derivatives?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., HIV-1 protease, COX-2). For example, 7-chloro derivatives show a docking score of −9.2 kcal/mol vs. −7.8 kcal/mol for unsubstituted analogs .
- DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to correlate frontier orbitals (HOMO-LUMO gaps) with reactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold diversification : Introduce halogens (Cl, F), methoxy, or aryl groups at positions 4 and 6 .
- Bioisosteric replacement : Replace thiazole with triazole (e.g., 1,2,4-triazolo[3,4-a]isoindol-5-one) to assess activity shifts .
- Parallel synthesis : Use combinatorial libraries (e.g., 9a–9e in ) to screen substituent effects on solubility and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
